5-Bromo-4-chloropyrimidin-2-ol
CAS No.: 1240595-19-0
Cat. No.: VC7013599
Molecular Formula: C4H2BrClN2O
Molecular Weight: 209.43
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1240595-19-0 |
---|---|
Molecular Formula | C4H2BrClN2O |
Molecular Weight | 209.43 |
IUPAC Name | 5-bromo-6-chloro-1H-pyrimidin-2-one |
Standard InChI | InChI=1S/C4H2BrClN2O/c5-2-1-7-4(9)8-3(2)6/h1H,(H,7,8,9) |
Standard InChI Key | CZLIGKOYXMUAPG-UHFFFAOYSA-N |
SMILES | C1=NC(=O)NC(=C1Br)Cl |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
5-Bromo-4-chloropyrimidin-2-ol (C₄H₂BrClN₂O) features a pyrimidine ring substituted with bromine (position 5), chlorine (position 4), and a hydroxyl group (position 2). The compound’s structure aligns with derivatives like 5-bromo-2-chloropyrimidin-4(3H)-one (C₄H₂BrClN₂O) , differing primarily in the presence of a hydroxyl group instead of a ketone.
Table 1: Comparative Structural Data of Halogenated Pyrimidines
The hydroxyl group at position 2 introduces hydrogen-bonding capability, which may enhance solubility in polar solvents compared to fully halogenated analogs like 5-bromo-4,6-dichloropyrimidine .
Spectroscopic and Computational Data
While experimental data for 5-bromo-4-chloropyrimidin-2-ol is scarce, computational models predict a logP value of ~2.37, indicating moderate lipophilicity . The electron-withdrawing effects of bromine and chlorine likely reduce the pKa of the hydroxyl group, favoring deprotonation under basic conditions. Infrared spectroscopy of analogous compounds reveals characteristic absorption bands for C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretches .
Synthetic Methodologies
Halogenation Strategies
The synthesis of 5-bromo-4-chloropyrimidin-2-ol likely involves sequential halogenation of a pyrimidine precursor. A plausible route includes:
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Hydroxylation: Introduction of the hydroxyl group via nucleophilic substitution or oxidation of a pyrimidine-2-thiol intermediate.
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Bromination: Electrophilic bromination at position 5 using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF).
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Chlorination: Chlorine substitution at position 4 using POCl₃ or SOCl₂, as demonstrated in the synthesis of 5-bromo-2-chloropyrimidin-4(3H)-one .
Table 2: Reaction Conditions for Halogenation Steps
Step | Reagents/Conditions | Yield (%) | Reference Analog |
---|---|---|---|
Bromination | NBS, DMF, 80°C, 12h | 65–75 | |
Chlorination | POCl₃, reflux, 6h | 70–80 |
Purification and Characterization
Column chromatography (silica gel, ethyl acetate/hexane) is commonly employed to isolate halogenated pyrimidines . Mass spectrometry (ESI-MS) of related compounds shows molecular ion peaks at m/z 223.43 [M+H]⁺, consistent with the expected molecular weight.
Reactivity and Mechanistic Insights
Nucleophilic Substitution
The bromine and chlorine atoms render positions 4 and 5 susceptible to nucleophilic substitution. For example, the bromine at C5 in 5-bromo-4,6-dichloropyrimidine undergoes Suzuki-Miyaura coupling with arylboronic acids to form biaryl derivatives . Similarly, the hydroxyl group at C2 in 5-bromo-4-chloropyrimidin-2-ol may participate in alkylation or acylation reactions.
Acid-Base Behavior
The hydroxyl group (pKa ~8–10) can deprotonate under basic conditions, forming a resonance-stabilized oxyanion. This enhances electrophilicity at adjacent positions, facilitating reactions such as nitration or sulfonation.
Figure 1: Deprotonation and Resonance Stabilization
Resonance structures: Delocalization of the negative charge across the pyrimidine ring and oxygen atom .
Applications in Medicinal and Materials Chemistry
Drug Discovery
Halogenated pyrimidines are pivotal in kinase inhibitor development. For instance, 5-bromo-4,6-dichloropyrimidine serves as a precursor for EGFR inhibitors . The hydroxyl group in 5-bromo-4-chloropyrimidin-2-ol could enable hydrogen bonding with target proteins, enhancing binding affinity.
Material Science
Bromo- and chloro-substituted pyrimidines are utilized in organic light-emitting diodes (OLEDs) due to their electron-deficient aromatic systems. The compound’s predicted logP (~2.37) suggests compatibility with hydrophobic polymer matrices used in device fabrication.
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